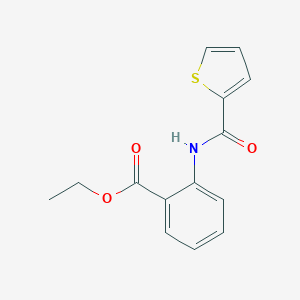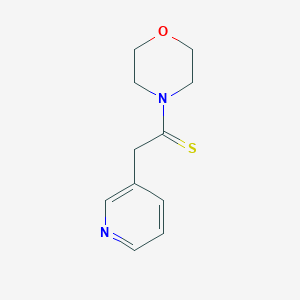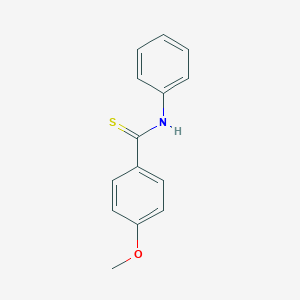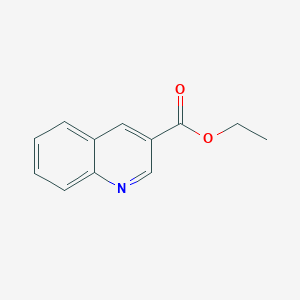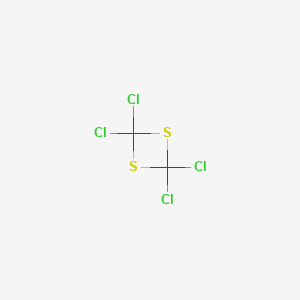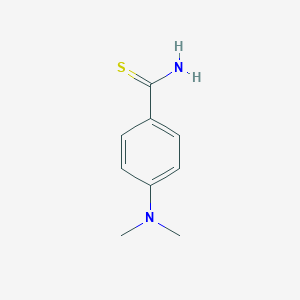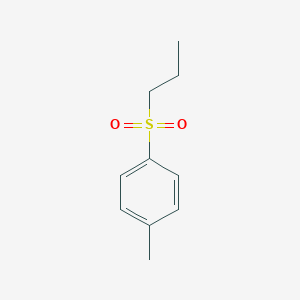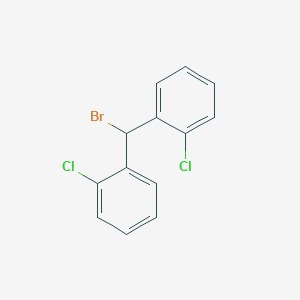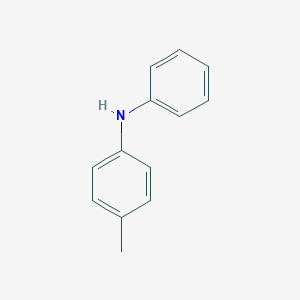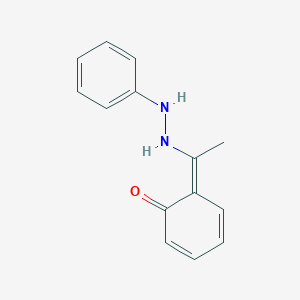
1-(2-Hydroxyphenyl)ethanone phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)ethanone phenylhydrazone, commonly known as HPEP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of hydrazone compounds, which are known for their diverse biological activities. HPEP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
HPEP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. HPEP has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells. HPEP has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent.
作用机制
The exact mechanism of action of HPEP is not fully understood. However, it is believed to exert its biological activities through multiple pathways. HPEP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. HPEP has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.
生化和生理效应
HPEP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. HPEP has also been found to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of pro-inflammatory mediators. Additionally, HPEP has been found to induce apoptosis in cancer cells by regulating the expression of various genes and proteins.
实验室实验的优点和局限性
HPEP has several advantages and limitations for lab experiments. One of the major advantages is its diverse biological activities, which make it a potential therapeutic agent for various diseases. HPEP is also relatively easy to synthesize and has a good yield. However, one of the limitations of HPEP is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, HPEP has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
未来方向
There are several future directions for the research on HPEP. One of the potential areas of research is the development of novel HPEP derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the toxicity and pharmacokinetics of HPEP in vivo. Additionally, the potential applications of HPEP in the treatment of neurodegenerative disorders, such as Alzheimer's disease, should be explored. The use of HPEP in combination with other therapeutic agents should also be investigated to enhance its efficacy and reduce toxicity. Finally, the development of HPEP-based drug delivery systems should be explored to improve its targeted delivery and efficacy.
合成方法
The synthesis of HPEP involves the condensation of 2-hydroxyacetophenone and phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form HPEP. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.
属性
CAS 编号 |
7327-78-8 |
|---|---|
产品名称 |
1-(2-Hydroxyphenyl)ethanone phenylhydrazone |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[(E)-N-anilino-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-14(13)17)15-16-12-7-3-2-4-8-12/h2-10,16-17H,1H3/b15-11+ |
InChI 键 |
XRDLUQNCCQQRLG-QBFSEMIESA-N |
手性 SMILES |
C/C(=C/1\C=CC=CC1=O)/NNC2=CC=CC=C2 |
SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2O |
规范 SMILES |
CC(=C1C=CC=CC1=O)NNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



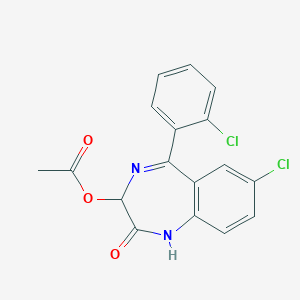
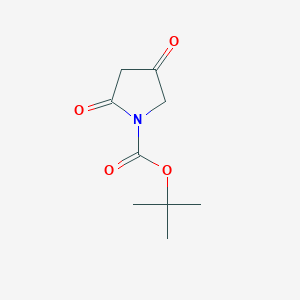
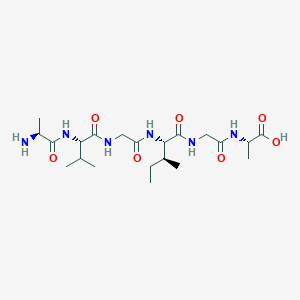
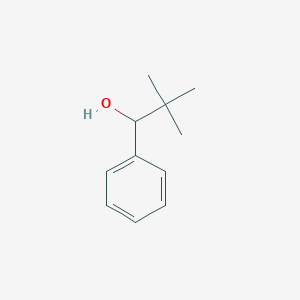
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
